molecular formula C13H19Cl2N3 B1430073 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1351654-13-1

1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride

Cat. No. B1430073
M. Wt: 288.21 g/mol
InChI Key: FQCHKPDXHOXQBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride” are not explicitly mentioned in the search results .

Scientific Research Applications

Structural Analysis

Research by Yıldırım et al. (2006) focused on the crystal structure of a compound closely related to 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole, highlighting the importance of crystallography in understanding molecular conformations and interactions. This study provides a basis for understanding how molecular structure can influence the chemical properties and potential applications of similar compounds (Yıldırım et al., 2006).

Antimicrobial Activity

Several studies have investigated derivatives of piperidine-based compounds for their antimicrobial properties. For example, research by Patel et al. (2007) and (2011) developed new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacterial and fungal strains. These studies indicate the potential of 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride derivatives in developing new antimicrobial agents (Patel et al., 2007; Patel et al., 2011).

Synthesis and Chemical Reactivity

The synthesis and reactivity of related compounds have been extensively studied, with research focusing on the development of efficient synthesis methods for piperidine-based molecules. For instance, Dileep and Murty (2017) demonstrated a one-pot, three-component reaction for synthesizing derivatives of 1,3-benzothiazole, which could be applied to similar compounds for streamlined synthesis and potential pharmaceutical applications (Dileep & Murty, 2017).

Potential Pharmacological Applications

While direct studies on 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride were not highlighted, research into similar compounds provides insights into potential pharmacological applications. For example, Revathi et al. (2015) developed novel piperidin-4-imine derivatives for antitubercular therapy, indicating the broader scope of piperidine-based compounds in addressing infectious diseases (Revathi et al., 2015).

Safety And Hazards

There is limited information available specifically about the safety and hazards of "1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride" .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, and “1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride” could potentially be a subject of future studies.

properties

IUPAC Name

1-(piperidin-3-ylmethyl)benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-6-13-12(5-1)15-10-16(13)9-11-4-3-7-14-8-11;;/h1-2,5-6,10-11,14H,3-4,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCHKPDXHOXQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=NC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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